beta-Sinensal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

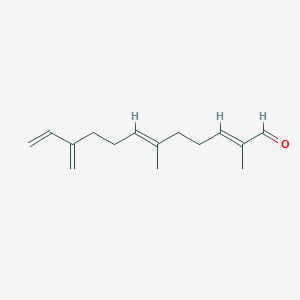

beta-Sinensal (CAS 3779-62-2) is a C15 oxygenated sesquiterpenoid that serves as a critical character-impact compound in citrus flavor and fragrance formulations. Unlike bulk monoterpenes, it is present in trace amounts in natural sweet orange oil but disproportionately drives the authentic sweet orange and mandarin aromatic profile. For industrial procurement, isolated or synthesized beta-sinensal offers a highly concentrated, reproducible flavoring agent that bypasses the oxidative instability and variable composition inherent to crude citrus extracts. Its higher molecular weight compared to common monoterpene aldehydes ensures distinct performance in formulation retention and sensory longevity [1].

Substituting beta-sinensal with generic citrus aldehydes (like citral) or its isomer (alpha-sinensal) fundamentally alters both formulation stability and the final sensory profile. While citral provides a generic lemon-citrus note, it is a highly volatile monoterpene that degrades rapidly in acidic aqueous environments. Furthermore, alpha-sinensal, despite being an isomer, imparts a distinctly different floral orange scent, lacking the specific undertones unique to beta-sinensal. Relying on crude orange oil as a substitute introduces a massive limonene hydrocarbon load, which is highly susceptible to oxidation, leading to off-flavors over time. Therefore, precise procurement of beta-sinensal is mandatory for stable, high-fidelity mandarin and sweet orange profiles [1].

Terpene Load Reduction vs. Crude Orange Oil

Natural sweet orange oil is overwhelmingly dominated by monoterpene hydrocarbons, primarily limonene, which present significant oxidative stability challenges in long shelf-life products. Quantitative analysis shows that crude sweet orange oil contains up to 95.0% limonene and only approximately 0.06% beta-sinensal [1]. Procuring pure beta-sinensal allows formulators to achieve the necessary character-impact sensory threshold without incorporating the massive limonene load. This targeted dosing eliminates the primary source of oxidative degradation, drastically improving the shelf-life and reproducibility of the final flavor matrix.

| Evidence Dimension | Active flavor compound vs. bulk hydrocarbon load |

| Target Compound Data | 100% active character-impact compound (beta-Sinensal) |

| Comparator Or Baseline | Crude Sweet Orange Oil (~0.06% beta-sinensal, 95.0% limonene) |

| Quantified Difference | Eliminates >94% oxidative-prone monoterpene hydrocarbon load |

| Conditions | Flavor formulation and essential oil reconstitution |

Allows buyers to formulate highly stable, concentrated citrus profiles without the off-flavor risks associated with bulk terpene oxidation.

Sensory Specificity vs. alpha-Sinensal

Although alpha-sinensal and beta-sinensal are isomeric sesquiterpene aldehydes, they are not interchangeable in high-end flavor procurement due to distinct olfactory receptor responses. Alpha-sinensal is characterized by an intense orange scent accompanied by floral notes. In contrast, beta-sinensal specifically delivers a distinct profile that provides critical citrus character at trace levels, but presents a metallic-fishy odor at higher concentrations [1]. This divergent profile means that substituting beta-sinensal with its alpha isomer will fail to replicate the exact authentic sweet orange target, and requires precise quantitative dosing to avoid off-notes.

| Evidence Dimension | Organoleptic descriptor profile |

| Target Compound Data | Citrus character with metallic-fishy notes at high concentration |

| Comparator Or Baseline | alpha-Sinensal (Intense orange with floral notes) |

| Quantified Difference | Distinct olfactory signaling; non-overlapping primary character notes |

| Conditions | Sensory evaluation of pure isolates |

Ensures formulators select the exact isomer required for specific citrus authenticity while highlighting the need for strict dosing control.

Volatility and Matrix Retention vs. Monoterpene Aldehydes

In industrial processing such as spray drying or encapsulation, the retention of flavor compounds is heavily dependent on their molecular weight and volatility. Beta-sinensal is a C15 sesquiterpenoid aldehyde, making it significantly larger and less volatile than common C10 monoterpene aldehydes like citral [1]. This structural difference translates to higher hydrophobicity and superior retention rates within encapsulation matrices during thermal processing. While citral suffers from high evaporative loss and rapid degradation, the heavier beta-sinensal maintains its structural integrity and sensory impact in the final product.

| Evidence Dimension | Molecular weight and volatility proxy |

| Target Compound Data | Sesquiterpene aldehyde (C15) |

| Comparator Or Baseline | Citral (Monoterpene aldehyde, C10) |

| Quantified Difference | Higher carbon count (C15 vs C10) driving lower volatility and higher matrix retention |

| Conditions | Thermal processing and encapsulation workflows |

Drives the procurement of beta-sinensal for thermally processed or spray-dried flavor powders where lighter monoterpenes would be lost to evaporation.

High-Fidelity Mandarin and Tangerine Flavor Reconstitution

Because beta-sinensal specifically provides unique citrus notes lacking in alpha-sinensal and citral, it is the premier choice for reconstituting authentic mandarin and tangerine profiles in premium beverages and confectioneries [1].

Oxidation-Resistant Citrus Extracts

By utilizing pure beta-sinensal instead of crude sweet orange oil, formulators can achieve the desired citrus character-impact without the 95.0% limonene load, drastically reducing the risk of oxidative off-flavors over long shelf lives[2].

Thermally Processed Encapsulated Flavors

Due to its higher molecular weight and lower volatility as a C15 sesquiterpene, beta-sinensal is highly suited for spray-drying and cyclodextrin encapsulation, ensuring maximum flavor retention during high-temperature processing compared to lighter monoterpenes[3].

Physical Description

XLogP3

Density

UNII

Other CAS

3779-62-2

Use Classification

Flavoring Agents -> JECFA Flavorings Index